Cas no 25078-04-0 (2,4-Dimethyl-N-phenylaniline)

2,4-ジメチル-N-フェニルアニリンは、有機合成化学において重要な中間体として利用される芳香族アミン化合物です。分子式C14H15Nで表され、2,4位にメチル基を有する構造が特徴です。この化合物は、染料やポリマー添加剤の原料としての応用が可能であり、特に電子供与性の高いアミン骨格を活かした機能性材料の合成に有用です。高い熱安定性と反応性のバランスが良く、求電子置換反応やカップリング反応など多様な反応に適しています。純度管理が容易で再結晶による精製が可能な点も利点です。

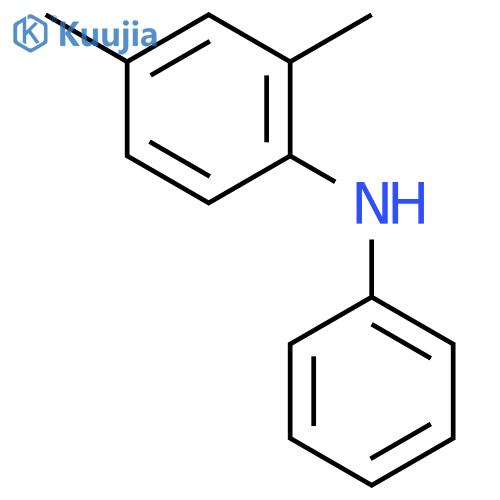

2,4-Dimethyl-N-phenylaniline structure

商品名:2,4-Dimethyl-N-phenylaniline

2,4-Dimethyl-N-phenylaniline 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethyl-N-phenylaniline

- 2,4-Dimethyldiphenylamine

- 2,4-dimethyl-N-phenyl-aniline

- N-phenyl-2,4-xylidene

- N-Phenyl-2,4-xylidine

- Phenyl(2,4-xylyl)amine

- 2,4-Xylidine,N-phenyl- (8CI)

- N-(2,4-Dimethylphenyl)-N-phenylamine

- Benzenamine, 2,4-dimethyl-N-phenyl-

- 9-Vinylcarbazole polymer

- Poly(9-vinyl-9H-carbazole)

- P338

- ST2415816

- AX8067108

- D3398

- A817630

- 078D040

- AKOS015890306

- SCHEMBL429859

- DS-18556

- MFCD08275461

- 25078-04-0

- DTXSID80441715

- SY053277

- FT-0655097

- CS-W015669

- D90184

- BWYYRZBQXLCZJL-UHFFFAOYSA-N

-

- MDL: MFCD08275461

- インチ: 1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3

- InChIKey: BWYYRZBQXLCZJL-UHFFFAOYSA-N

- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 197.12000

- どういたいしつりょう: 197.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 12

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 43.0 to 47.0 deg-C

- ふってん: 170°C/13mmHg(lit.)

- フラッシュポイント: 0°C

- PSA: 12.03000

- LogP: 4.12000

- ようかいせい: 未確定

2,4-Dimethyl-N-phenylaniline セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S22-S26-S36/37/39

- リスク用語:R20/21/22; R36/37/38

2,4-Dimethyl-N-phenylaniline 税関データ

- 税関コード:2921440000

- 税関データ:

中国税関番号:

2921440000概要:

2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

2,4-Dimethyl-N-phenylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808202-5g |

2,4-Dimethyldiphenylamine |

25078-04-0 | 98% | 5g |

¥55.80 | 2022-01-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031526-100g |

2,4-Dimethyl-N-phenylaniline |

25078-04-0 | 98% | 100g |

¥357 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-NR274-1g |

2,4-Dimethyl-N-phenylaniline |

25078-04-0 | 98% | 1g |

¥46.0 | 2022-05-30 | |

| Alichem | A019110490-500g |

2,4-Dimethyl-N-phenylaniline |

25078-04-0 | 95% | 500g |

$235.20 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121321-100g |

2,4-Dimethyl-N-phenylaniline |

25078-04-0 | 98% | 100g |

¥482.90 | 2023-09-03 | |

| eNovation Chemicals LLC | D509572-5g |

2,4-DiMethyl-N-phenylaniline |

25078-04-0 | 97% | 5g |

$100 | 2024-05-24 | |

| abcr | AB200245-10 g |

2,4-Dimethyldiphenylamine, 98%; . |

25078-04-0 | 98% | 10 g |

€84.90 | 2023-07-20 | |

| abcr | AB200245-25 g |

2,4-Dimethyldiphenylamine, 98%; . |

25078-04-0 | 98% | 25 g |

€102.70 | 2023-07-20 | |

| abcr | AB200245-100 g |

2,4-Dimethyldiphenylamine, 98%; . |

25078-04-0 | 98% | 100 g |

€171.30 | 2023-07-20 | |

| abcr | AB200245-500 g |

2,4-Dimethyldiphenylamine, 98%; . |

25078-04-0 | 98% | 500 g |

€390.30 | 2023-07-20 |

2,4-Dimethyl-N-phenylaniline 関連文献

-

1. 354. First-order asymmetric transformation arising from solvationJ. Glazer,Margaret M. Harris,E. E. Turner J. Chem. Soc. 1950 1753

-

Margaret M. Harris,W. G. Potter,E. E. Turner J. Chem. Soc. 1955 145

-

5. 245. Acridine syntheses and reactions. Part V. A new dehalogenation of 5-chloroacridine and its derivativesAdrien Albert,Richard Royer J. Chem. Soc. 1949 1148

25078-04-0 (2,4-Dimethyl-N-phenylaniline) 関連製品

- 13021-15-3(N,N,2,4,6-Pentamethylaniline)

- 609-72-3(N,N-Dimethyl-o-toluidine)

- 1205-39-6(2-Methyl-N-phenylaniline)

- 603134-65-2(2,4,6-Trimethyl-N,N-diphenylaniline)

- 767-71-5(N,2,6-Trimethylaniline)

- 611-21-2(N,2-dimethylaniline)

- 68014-57-3(2,6-Dimethyl-N-(o-tolyl)aniline)

- 27417-40-9(N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade))

- 1228-80-4(2,4-Dimethyl-N,N-diphenylaniline)

- 74443-35-9(Bis(2,6-dimethylphenyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25078-04-0)2,4-Dimethyl-N-phenylaniline

清らかである:99%

はかる:500g

価格 ($):208.0